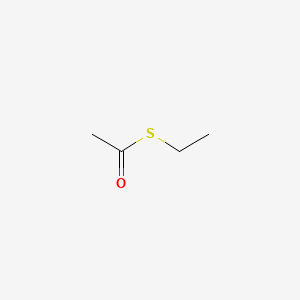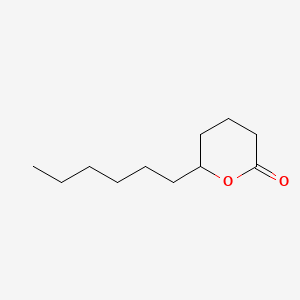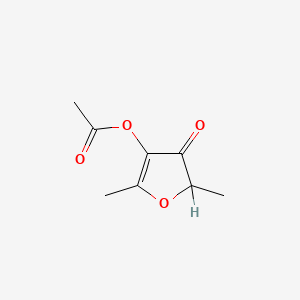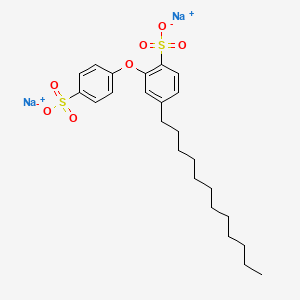
2-(2,4-Difluorophenoxy)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,4-Difluorophenoxy)ethanethioamide is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and methodologies that could be relevant for the analysis of similar compounds. For instance, the first paper discusses a new reagent, 2-(diethylamino)ethanethiol, which is used for the deprotection of aromatic methyl ethers, yielding phenols in good to excellent yields . This suggests that the manipulation of aromatic ethers is an area of active research and that the methodologies developed could potentially be applied to the synthesis or analysis of 2-(2,4-Difluorophenoxy)ethanethioamide.
Synthesis Analysis
While the synthesis of 2-(2,4-Difluorophenoxy)ethanethioamide is not explicitly covered in the papers, the first paper does provide a method for deprotecting aromatic methyl ethers using 2-(diethylamino)ethanethiol . This method could potentially be adapted for the synthesis of related compounds, including 2-(2,4-Difluorophenoxy)ethanethioamide, by applying the deprotection strategy to introduce thioamide functionalities.
Molecular Structure Analysis
The papers do not provide information on the molecular structure analysis of 2-(2,4-Difluorophenoxy)ethanethioamide. However, the second paper describes the use of gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS) for analyzing the metabolism of a related compound, 2,5-dimethoxy-4-ethylthiophenethylamine . This analytical technique could be useful for elucidating the molecular structure of 2-(2,4-Difluorophenoxy)ethanethioamide and its metabolites.
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically related to 2-(2,4-Difluorophenoxy)ethanethioamide. However, the first paper's discussion of a deprotection reaction for aromatic methyl ethers could be relevant for understanding the types of chemical reactions that 2-(2,4-Difluorophenoxy)ethanethioamide might undergo, particularly in the context of synthesizing or modifying the compound .
Physical and Chemical Properties Analysis
Neither of the provided papers directly addresses the physical and chemical properties of 2-(2,4-Difluorophenoxy)ethanethioamide. However, the methodologies described, such as the GC-SIM-MS technique mentioned in the second paper, could be employed to study the physical and chemical properties of 2-(2,4-Difluorophenoxy)ethanethioamide, including its stability, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Research on Similar Compounds
Environmental Impact of Chlorophenols Studies on environmental pollutants like 2,4-dichlorophenol, a compound structurally related to difluorophenyl compounds, highlight the importance of understanding the behavior and degradation of chlorinated organic compounds in ecosystems. Research into immobilized enzymes for the removal of chlorophenols from wastewater demonstrates the potential for biotechnological applications in mitigating environmental pollutants (Wang et al., 2015).
Photocatalytic Degradation of Pesticides Photocatalytic processes involving TiO2 and BaTiO3 have been studied for the mineralization of pesticides like diclofop-methyl, indicating the potential of photocatalysis in the degradation of complex organic molecules in water treatment applications (Gomathi Devi & Krishnamurthy, 2009).
Molecular Structure Analysis via Quantum Chemical Calculations Quantum chemical calculations for compounds like 2,4-difluorophenol have provided insights into their molecular structures and vibrational wavenumbers, demonstrating the importance of computational methods in understanding chemical properties and behaviors (Subramanian, Anbarasan, & Manimegalai, 2009).
Biodegradation Potential in Environmental Remediation The research on the biodegradation of contaminants like 1,4-dioxane in the presence of gases such as methane or ethane highlights the exploration of bioremediation techniques for persistent environmental pollutants. This work suggests the potential for microbial processes to contribute to the degradation of complex organic molecules in groundwater environments (Hatzinger et al., 2017).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NOS/c9-5-1-2-7(6(10)3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINTGKIAGCNKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)ethanethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)







